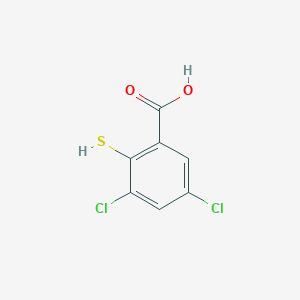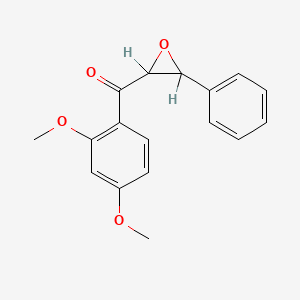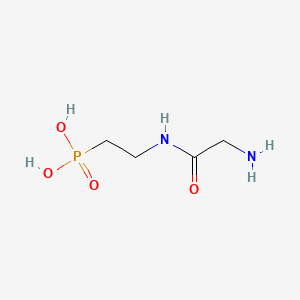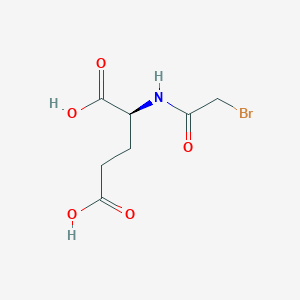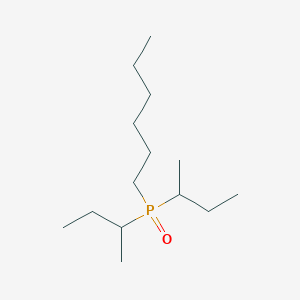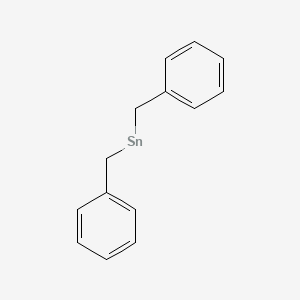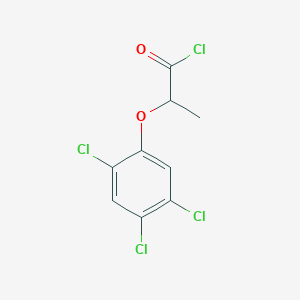
2-(2,4,5-Trichlorophenoxy)propanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,5-Trichlorophenoxy)propanoyl chloride is an organic compound known for its use in various chemical reactions and applications. It is a derivative of 2-(2,4,5-Trichlorophenoxy)propionic acid, which is a phenoxy herbicide and plant growth regulator . This compound is characterized by the presence of three chlorine atoms attached to a phenoxy ring and a propanoyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trichlorophenoxy)propanoyl chloride typically involves the reaction of 2,4,5-Trichlorophenol with propanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,4,5-Trichlorophenol} + \text{Propanoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trichlorophenoxy)propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-(2,4,5-Trichlorophenoxy)propionic acid.
Reduction: It can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Catalysts such as aluminum chloride (AlCl3) can be used to facilitate certain reactions.
Major Products Formed
2-(2,4,5-Trichlorophenoxy)propionic acid: Formed through hydrolysis.
Various substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(2,4,5-Trichlorophenoxy)propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its effects on plant growth and development due to its similarity to auxin hormones.
Medicine: Investigated for potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: Employed in the production of herbicides and plant growth regulators.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trichlorophenoxy)propanoyl chloride involves its interaction with biological systems, particularly plants. It mimics the action of the auxin growth hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of the plant . The compound binds to auxin receptors, triggering a cascade of events that result in abnormal cell division and elongation.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar properties but different side chains.
2-(2,3,5-Trichlorophenoxy)propanoyl chloride: A closely related compound with slight variations in the chlorine substitution pattern.
Uniqueness
2-(2,4,5-Trichlorophenoxy)propanoyl chloride is unique due to its specific chlorine substitution pattern and the presence of a propanoyl chloride group. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific applications in herbicide production and plant growth regulation .
Properties
CAS No. |
55746-49-1 |
|---|---|
Molecular Formula |
C9H6Cl4O2 |
Molecular Weight |
287.9 g/mol |
IUPAC Name |
2-(2,4,5-trichlorophenoxy)propanoyl chloride |
InChI |
InChI=1S/C9H6Cl4O2/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3 |
InChI Key |
VQKNUKBYXLCMRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine](/img/structure/B14630211.png)
![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)


![2-Ethylhexyl 3-[bis[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl]-methylstannyl]sulfanylpropanoate](/img/structure/B14630226.png)
![5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one](/img/structure/B14630230.png)
